(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
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Overview
Description
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many pharmaceutical drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which it is used. Imidazole rings, for example, are known to participate in a variety of reactions due to their amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antimicrobial Activity
Research has explored the synthesis and antimicrobial activity of pyridine derivatives, which include compounds structurally related to the queried chemical. For instance, Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives exhibiting variable and modest antimicrobial activity against investigated bacterial and fungal strains. This highlights the potential of such compounds in contributing to the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Analgesic and Anti-inflammatory Agents
Compounds with a piperazine derivative linked to pyridazinone structures have been investigated for their analgesic and anti-inflammatory properties. Gökçe et al. (2005) prepared a series of these derivatives, finding some to exhibit promising analgesic and anti-inflammatory activities comparable to standard drugs like acetylsalicylic acid and indometacin, without showing gastric ulcerogenic effects (Gökçe et al., 2005).
Antiproliferative Activity
The synthesis and evaluation of imidazo[1,2-a]pyrimidine Mannich bases for their antiproliferative activity have been documented. Aeluri et al. (2015) reported that some synthesized compounds showed significant inhibition of growth in various human cancer cell lines, pointing to the therapeutic potential of these compounds in cancer treatment (Aeluri, Alla, Polepalli, & Jain, 2015).
Analgesic and Anti-inflammatory Activity without Acute Gastrotoxicity
A study by Szandruk-Bender et al. (2021) on novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone showed these compounds exert significant anti-inflammatory effects without inducing acute gastrotoxicity. This suggests the potential for developing safer anti-inflammatory drugs (Szandruk-Bender et al., 2021).
Future Directions
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, are known to have a broad range of chemical and biological properties . They are key components in many functional molecules used in everyday applications .
Mode of Action
The mode of action of imidazole derivatives can vary greatly depending on their structure and the specific targets they interact with. They can act as inhibitors, activators, or modulators of various proteins and enzymes .
Biochemical Pathways
Imidazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities. These can include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole derivatives can also vary greatly depending on their specific structure. They are generally highly soluble in water and other polar solvents .
Result of Action
The molecular and cellular effects of imidazole derivatives can be diverse due to their wide range of biological activities. They can lead to changes in cell signaling, gene expression, enzyme activity, and more .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of imidazole derivatives .
properties
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-29-16-4-2-3-15-13-17(30-20(15)16)21(28)26-11-9-25(10-12-26)18-5-6-19(24-23-18)27-8-7-22-14-27/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCKGZHFOYPYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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